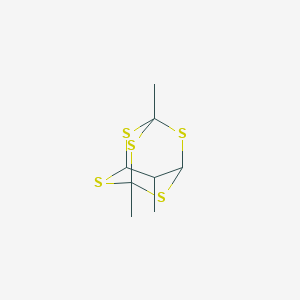
1,5,10-Trimethyl-2,4,6,8,9-pentathiaadamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,10-Trimethyl-2,4,6,8,9-pentathiaadamantane, commonly known as TMA-2, is a synthetic compound that belongs to the class of phenethylamines. TMA-2 has been studied extensively due to its potential use in scientific research.
Mecanismo De Acción
The exact mechanism of action of TMA-2 is not fully understood. It is believed to act as a serotonin and dopamine releaser and reuptake inhibitor. TMA-2 also binds to serotonin and dopamine receptors in the brain, which may contribute to its psychoactive effects.
Efectos Bioquímicos Y Fisiológicos
TMA-2 has been shown to produce a range of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its mood-enhancing effects. TMA-2 has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMA-2 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in animal models. However, TMA-2 also has several limitations. It is a controlled substance in many countries, which may limit its availability for research purposes. Additionally, its psychoactive properties may make it difficult to distinguish between its effects on the central nervous system and other factors.
Direcciones Futuras
There are several future directions for research on TMA-2. One area of interest is its potential as a treatment for depression and anxiety. Further studies are needed to determine the optimal dose and duration of treatment. Another area of interest is its potential as a tool for studying the serotonin and dopamine systems in the brain. TMA-2 may also have applications in the development of new psychoactive drugs with therapeutic potential.
Métodos De Síntesis
TMA-2 is synthesized by reacting 2,4,6,8,9-pentathiaadamantane with dimethylamine and formaldehyde. The reaction takes place in a solvent such as ethanol or methanol and is catalyzed by an acid such as hydrochloric acid. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
TMA-2 has been used in scientific research to study its effects on the central nervous system. It has been shown to have psychoactive properties similar to other phenethylamines such as MDMA and mescaline. TMA-2 has been used in animal studies to investigate its potential as a treatment for depression and anxiety.
Propiedades
Número CAS |
17443-95-7 |
|---|---|
Nombre del producto |
1,5,10-Trimethyl-2,4,6,8,9-pentathiaadamantane |
Fórmula molecular |
C8H12S5 |
Peso molecular |
268.5 g/mol |
Nombre IUPAC |
1,5,10-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H12S5/c1-4-5-9-7(2)10-6(4)12-8(3,11-5)13-7/h4-6H,1-3H3 |
Clave InChI |
QCPNZTKEQNAGBM-UHFFFAOYSA-N |
SMILES |
CC1C2SC3(SC1SC(S2)(S3)C)C |
SMILES canónico |
CC1C2SC3(SC1SC(S2)(S3)C)C |
Sinónimos |
1,5,10-Trimethyl-2,4,6,8,9-pentathiaadamantane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)





![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)



![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)
![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)